molecular formula C14H18N2O2S B1440991 (1-Cbz-3-piperidine)carbothioamide CAS No. 569348-15-8

(1-Cbz-3-piperidine)carbothioamide

Cat. No.: B1440991
CAS No.: 569348-15-8
M. Wt: 278.37 g/mol
InChI Key: AOYXSKQMDOWLIA-UHFFFAOYSA-N
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Description

(1-Cbz-3-piperidine)carbothioamide is a useful research compound. Its molecular formula is C14H18N2O2S and its molecular weight is 278.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photocarboxylation of Benzylic C–H Bonds

A study demonstrates the visible-light-mediated carboxylation of benzylic C–H bonds with CO2 to produce 2-arylpropionic acids under metal-free conditions. This process employs photo-oxidized triisopropylsilanethiol as a catalyst, showcasing a novel strategy for synthesizing drugs and highlighting the role of benzylic compounds in carbon-carbon bond formation processes (Qing-Yuan Meng et al., 2019).

Asymmetric Benzylation

Research on the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using cinchona alkaloids as phase-transfer catalysts indicates the potential for creating biologically active compounds. This method is notable for its cheap materials, mild conditions, and moderate enantioselectivity, proving useful for synthesizing chiral 3-benzylpiperidine backbones (Yaomin Wang et al., 2018).

Synthesis of Important Intermediates

An efficient approach to synthesizing tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the Jak3 inhibitor CP-690550, highlights the utility of benzyl compounds in the development of pharmaceuticals. The method outlined offers advantages in terms of raw material availability, simplicity, and scalability (Chen Xin-zhi, 2011).

Antimicrobial Activity of Benzyl Derivatives

A study focused on the synthesis and evaluation of novel 3-benzyl-2,6-diarylpiperidine-4-ones for antimicrobial activity. These compounds exhibited notable activity against various bacterial and fungal strains, demonstrating the potential of benzyl derivatives in developing new antimicrobial agents (Shashi Kant Sahu et al., 2013).

Enantioselective Synthesis

Investigations into the enantioselective synthesis of benzyl derivatives, such as the preparation of methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, reveal the importance of these compounds in creating chiral molecules for pharmaceutical applications. The use of phase-transfer catalysts in these syntheses underscores the role of benzyl compounds in asymmetric synthesis (Yaomin Wang et al., 2018).

Properties

IUPAC Name

benzyl 3-carbamothioylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c15-13(19)12-7-4-8-16(9-12)14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYXSKQMDOWLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693819
Record name Benzyl 3-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569348-15-8
Record name Benzyl 3-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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